2-(4-Fluorophenoxy)ethanamine methanesulfonate

Description

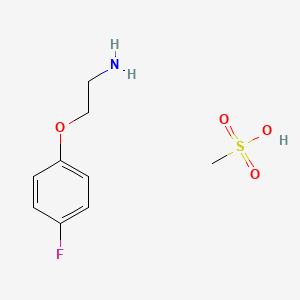

Chemical Identity: 2-(4-Fluorophenoxy)ethanamine methanesulfonate (CAS: 1184988-14-4) is a salt formed by the reaction of 2-(4-fluorophenoxy)ethanamine with methanesulfonic acid. Its molecular formula is C₉H₁₄FNO₄S, with a molecular weight of 251.28 g/mol . The IUPAC name is 2-(4-fluorophenoxy)ethanamine; methanesulfonic acid, and it is characterized by a fluorophenoxy group attached to an ethanamine backbone, paired with a methanesulfonate counterion .

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanamine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4H,5-6,10H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSVFLMTZQDKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenoxy)ethanamine methanesulfonate is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorophenyl ether linked to an ethanamine moiety with a methanesulfonate counterion. The presence of the fluorine atom is believed to enhance its pharmacological properties and solubility, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is . Its structural characteristics contribute to its biological activity, particularly in terms of lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Weight | 239.28 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ether, amine, sulfonate |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, making it a candidate for antibiotic development.

- Antitumor Properties : Preliminary studies suggest that it may possess anticancer effects, although further research is required for conclusive evidence .

- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can modulate neuronal activity, potentially offering protective effects against neurodegenerative diseases .

The biological effects of this compound may be attributed to its interaction with specific biological targets:

- Receptor Binding : The fluorine substitution enhances receptor binding affinity, which could lead to increased efficacy in therapeutic applications.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways, suggesting that this compound may also exhibit such properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10-50 µg/mL for various strains.

- Neuroprotective Effects : Research involving animal models indicated that similar compounds could reduce neuronal apoptosis induced by oxidative stress. This suggests a potential application in treating neurodegenerative conditions .

- In Vitro Studies : In vitro assays have shown that this compound can modulate ion channel activities, which is crucial for neuronal signaling and muscle contraction .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Amino group on a fluorobenzene | Used in dye manufacturing |

| 2-(4-Chlorophenoxy)ethanamine | Chlorine instead of fluorine | Exhibits different biological activity |

| Methanesulfonyl derivatives | Variants with different amines | Widely used in organic synthesis |

The unique fluorine substitution in this compound significantly influences its pharmacological profile compared to these other compounds.

Scientific Research Applications

Pharmaceutical Development

2-(4-Fluorophenoxy)ethanamine methanesulfonate is being investigated as a lead compound for developing new therapeutic agents. Its structural similarities to other biologically active compounds suggest it may interact with various biological targets, making it a candidate for treating conditions such as:

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for disorders like depression and anxiety.

- Infectious Diseases : Preliminary studies indicate that similar compounds exhibit activity against pathogens such as Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways, leading to derivatives with enhanced biological activities or specific functionalities .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 4-fluorophenol and an appropriate alkyl halide.

- Reactions :

- The alkyl halide is reacted with amines under controlled conditions.

- The resulting product is treated with methanesulfonyl chloride to introduce the methanesulfonate group.

- Purification : The final product is purified through crystallization or chromatography to achieve high yield and purity .

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- A study evaluating the interaction of various derivatives with neurotransmitter receptors found that certain modifications led to enhanced receptor binding affinity, suggesting improved therapeutic efficacy .

- Other studies have highlighted the compound's potential in modulating inflammatory pathways, indicating its utility in treating autoimmune disorders.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals important insights:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Amino group on a fluorobenzene | Known for use in dye manufacturing |

| 2-(4-Chlorophenoxy)ethanamine | Chlorine instead of fluorine | Exhibits different biological activity |

| 2-(Phenoxy)ethanamine | No halogen substituent | Serves as a baseline for comparing halogen effects |

| Methanesulfonyl derivatives | Variants with different amines | Used widely in organic synthesis |

This table illustrates how the unique fluorine substitution in this compound may significantly influence its pharmacological profile compared to other similar compounds.

Comparison with Similar Compounds

Physicochemical Properties :

- Hydrogen Bond Donors: 2

- Topological Polar Surface Area (TPSA) : 98 Ų .

- Synonym: 2-(4-Fluorophenoxy)ethylamine methanesulfonate .

The compound is supplied by multiple vendors, reflecting its utility in pharmaceutical and chemical research .

Comparison with Structurally Similar Compounds

Substituted Phenoxyethanamine Derivatives

The following compounds share the ethanamine backbone with substitutions on the phenyl ring or amine group:

Structural Insights :

- Halogen vs. Sulfur Substituents : Chloro/fluoro () and methylsulfanyl () groups alter electronic properties and lipophilicity, impacting bioavailability and interaction with biological targets.

- Counterion Effects : Methanesulfonate () may enhance stability compared to hydrochloride (), as sulfonate salts often exhibit higher melting points and lower hygroscopicity.

NBOMe Derivatives (Phenethylamine Analogs)

NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe , share a phenethylamine core but feature additional methoxybenzyl groups and halogen substitutions (e.g., iodine, bromine) . Key differences include:

- Substituents: NBOMe compounds have 2,5-dimethoxy groups and an N-(2-methoxybenzyl) moiety, whereas 2-(4-fluorophenoxy)ethanamine lacks these substituents .

- Pharmacological Activity: NBOMe derivatives are potent serotonin receptor agonists with hallucinogenic effects, while 2-(4-fluorophenoxy)ethanamine derivatives are less studied but may target similar pathways .

Piperidine and Heterocyclic Derivatives

Compound 31 from , N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride, introduces a piperidine ring and heterocyclic moieties. These structural differences confer distinct physicochemical profiles:

- Synthetic Utility : The methanesulfonate salt in the target compound may offer advantages in crystallization and purification compared to hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.